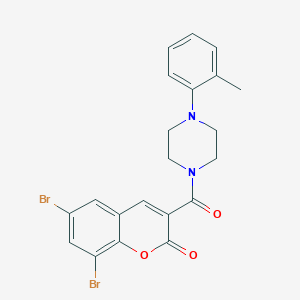
6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H18Br2N2O3 and its molecular weight is 506.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Its unique structure incorporates both bromine atoms and a piperazine moiety, which are known to influence its biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H18Br2N2O3
- Molecular Weight : 506.194 g/mol
- CAS Number : 886147-88-2
- Purity : Typically ≥ 95%.
Pharmacological Profile
Recent studies have highlighted the compound's interaction with various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.
1. Neuropharmacological Activity
The compound has shown promising results in modulating neurotransmitter systems:
- Dopamine Receptors : It exhibits high affinity for dopamine D2 and D3 receptors, which are critical in the treatment of psychotic disorders .
- Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant or anxiolytic effects .
2. Anticancer Activity
Research indicates that this compound may possess anticancer properties:
- In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involve modulation of cell cycle regulators and apoptotic pathways .
- A structure-activity relationship (SAR) analysis revealed that modifications in the piperazine moiety significantly affect its cytotoxicity, indicating a potential pathway for developing more potent derivatives .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- The presence of bromine atoms enhances lipophilicity, potentially improving membrane permeability.
- The piperazine ring is essential for receptor binding affinity, particularly with dopamine receptors.
Propriétés
IUPAC Name |
6,8-dibromo-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br2N2O3/c1-13-4-2-3-5-18(13)24-6-8-25(9-7-24)20(26)16-11-14-10-15(22)12-17(23)19(14)28-21(16)27/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKTXYMULOYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














